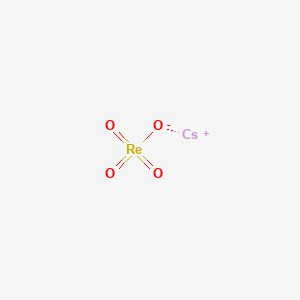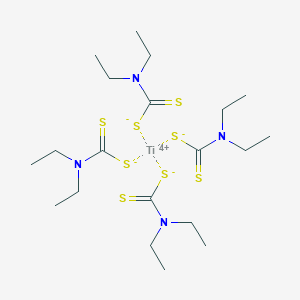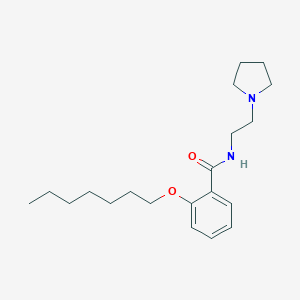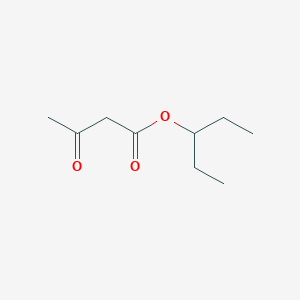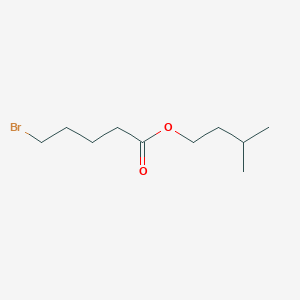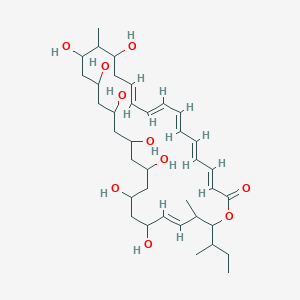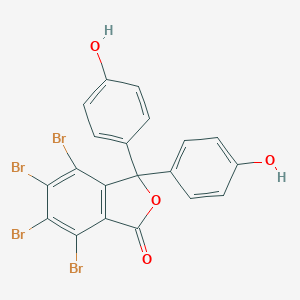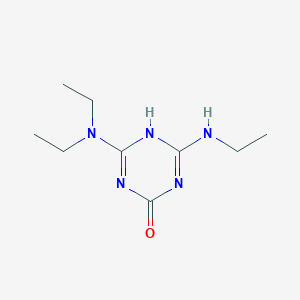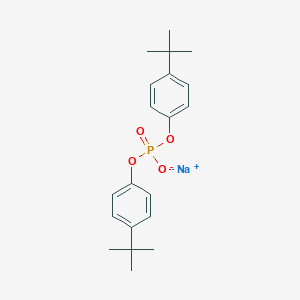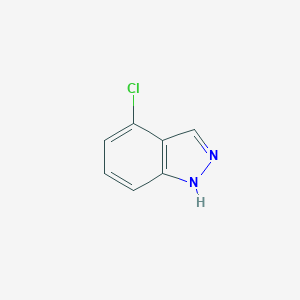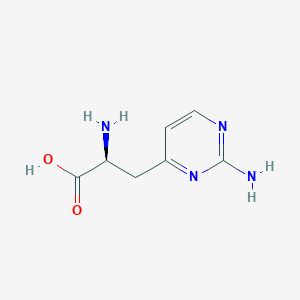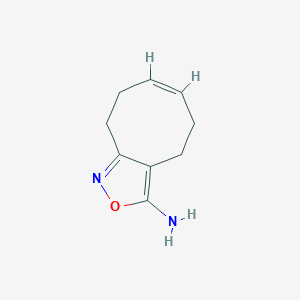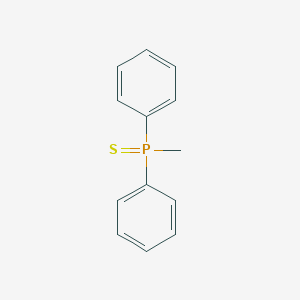
Phosphine sulfide, methyldiphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine sulfide, methyldiphenyl-, also known as diphenylmethanethione, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is composed of sulfur, carbon, hydrogen, and phosphorus atoms, and it has a molecular formula of C13H11PS. In
Mecanismo De Acción
The mechanism of action of phosphine sulfide, methyldiphenyl-, is not well understood. However, it is believed that this compound works by inhibiting the growth and replication of microorganisms and viruses. Additionally, it may work by disrupting the cell membranes of these organisms, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Phosphine sulfide, methyldiphenyl-, has been found to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth and replication of various microorganisms, including bacteria, fungi, and viruses. Additionally, it has been found to have antitumor properties, making it useful in the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using phosphine sulfide, methyldiphenyl-, in lab experiments is its antimicrobial properties. This compound can be used to inhibit the growth and replication of microorganisms, making it useful in the development of new drugs and treatments. Additionally, the synthesis of this compound is relatively simple and can be performed in a laboratory setting.
However, there are also some limitations to using phosphine sulfide, methyldiphenyl-, in lab experiments. This compound can be toxic and may require special handling and disposal procedures. Additionally, its mechanism of action is not well understood, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on phosphine sulfide, methyldiphenyl-. One area of research could focus on the development of new drugs and treatments that utilize the antimicrobial and antitumor properties of this compound. Additionally, further research could be done to better understand the mechanism of action of phosphine sulfide, methyldiphenyl-, which could lead to the development of more effective treatments.
Another area of research could focus on the synthesis of other compounds using phosphine sulfide, methyldiphenyl-, as a starting material. This could lead to the development of new drugs and treatments that have unique properties and mechanisms of action.
Overall, phosphine sulfide, methyldiphenyl-, is a compound that has a number of unique properties and potential applications in scientific research. Further research in this area could lead to the development of new drugs and treatments that have the potential to improve human health and well-being.
Métodos De Síntesis
Phosphine sulfide, methyldiphenyl-, can be synthesized through the reaction of thionyl chloride with Phosphine sulfide, methyldiphenyl-anol. This reaction results in the formation of Phosphine sulfide, methyldiphenyl-anethione, which can be further converted to phosphine sulfide, methyldiphenyl-, through the reaction with phosphorus trichloride. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Phosphine sulfide, methyldiphenyl-, has been widely used in scientific research due to its unique properties. This compound has been found to have antimicrobial, antifungal, and antiviral properties, making it useful in the development of new drugs and treatments. Additionally, phosphine sulfide, methyldiphenyl-, has been used in the synthesis of other compounds, such as phosphine sulfide, diphenyl-, which has been found to have potential anticancer properties.
Propiedades
Número CAS |
13639-74-2 |
|---|---|
Nombre del producto |
Phosphine sulfide, methyldiphenyl- |
Fórmula molecular |
C13H13PS |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
methyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H13PS/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
Clave InChI |
JFBNAFBCBMDKNJ-UHFFFAOYSA-N |
SMILES |
CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Otros números CAS |
13639-74-2 |
Sinónimos |
Methyldiphenylphosphine sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



